全氟(丙基环己烷)

描述

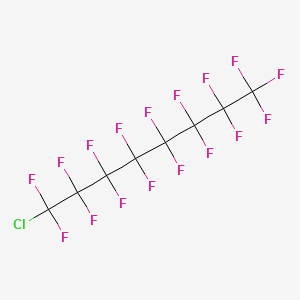

Perfluoro(propylcyclohexane) is a compound that belongs to the class of perfluorinated organic compounds, which are characterized by the replacement of hydrogen atoms by fluorine atoms on a hydrocarbon skeleton. This class of compounds exhibits unique properties due to the strong carbon-fluorine bonds and the high electronegativity of fluorine.

Synthesis Analysis

The synthesis of perfluorinated compounds often involves direct fluorination or electrochemical fluorination of their hydrocarbon precursors. For instance, the synthesis of perfluoro-3-methylene-2,4-dioxabicyclo[3,3,0] octane was achieved through direct fluorination of the corresponding hydrocarbon precursor in a fluorinated solvent using F2/N2 gas . Similarly, perfluoro[2.2]paracyclophane was prepared from a precursor via a reaction with Zn in acetonitrile at 100 degrees C . These methods highlight the typical approaches to synthesizing perfluorinated cyclic compounds, which may be applicable to perfluoro(propylcyclohexane).

Molecular Structure Analysis

The molecular structure of perfluorinated compounds is significantly influenced by the presence of fluorine atoms. For example, the molecular structure of perfluoro-(1,4-dimethyl-2,3-diazacyclohepta-1,3-diene) was studied using gas-phase electron diffraction, revealing a C2 conformer with a torsion angle around the single N-N bond of 52.4° . This indicates that perfluorination can lead to unique conformations and geometries in cyclic compounds, which would also be expected in the case of perfluoro(propylcyclohexane).

Chemical Reactions Analysis

Perfluorinated compounds can undergo various chemical reactions. For instance, perfluoro-2,5-diazahexane-2,5-dioxyl reacts with different reagents such as nitric oxide, hydrogen bromide, and perfluorinated olefins to give nitroso-rubbers and heterocycles . These reactions demonstrate the reactivity of perfluorinated compounds and their potential use in polymer chemistry, which could be explored for perfluoro(propylcyclohexane) as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluorinated compounds are distinct from their hydrocarbon analogs. They are generally stable, chemically inert, and exhibit low surface energies. For example, the perfluoro macrocycles are stable materials that bind anions preferentially over cations . The homopolymer of perfluoro-3-methylene-2,4-dioxabicyclo[3,3,0] octane had a glass transition temperature (Tg) in the range of 180–190 °C and was thermally stable above 350 °C . These properties suggest that perfluoro(propylcyclohexane) would also display high thermal stability and unique solvation characteristics.

科学研究应用

氟化杂环合成

全氟(1,2-环氧环己烷),一种与全氟(丙基环己烷)相关的化合物,用于合成氟化杂环。该过程涉及与双功能亲核试剂反应生成各种衍生物,例如氟化苯并咪唑和吩嗪(Filyakova等,2014)。

电化学氟化

全氟(丙基环己烷)及其衍生物可以通过各种杂环化合物的电化学氟化(ECF)获得。通过该方法获得的全氟衍生物的产率可高达45%。该研究还讨论了这些全氟化合物的晶体和分子结构(Meinert,1994)。

氟化体系中的溶剂相互作用

氯仿和全氟(甲基环己烷)的混合物,与全氟(丙基环己烷)密切相关,已被研究用于作为氟化两相体系中的溶剂。这些混合物表现出独特的相行为和溶剂相互作用,可用于各种化学过程中(Gerig,2005)。

医学研究中的血液监测

全氟化碳化合物,包括全氟(丙基环己烷)衍生物,已被研究用于使用顶空气相色谱-串联质谱法进行血液中的痕量测量。这项研究在医学领域具有重要意义,包括兴奋剂和运动滥用监测(Giuliani等,2015)。

表面改性的等离子体聚合

全氟(丙基环己烷)已被用于等离子体聚合工艺中,以改变乙烯-丙烯-二烯三元共聚物等材料的表面特性。该过程影响所创建薄膜的沉积动力学、形态和表面能(Tran等,2005)。

全氟双环醚的合成

全氟(丙基环己烷)及其类似物通过羧酸的电化学氟化参与全氟双环醚的合成。该方法产生各种全氟化产物,这些产物在高级化学合成中至关重要(Abe等,1983)。

中红外传感器开发

全氟化碳基化合物,包括全氟(丙基环己烷),一直是研究开发中红外传感器以确定其在水生系统中的浓度的重点。这项研究对于环境监测和地质封存至关重要(Rauh等,2014)。

作用机制

安全和危害

未来方向

There is a large-scale research effort by the US Environmental Protection Agency and other federal agencies underway for a better understanding of per- and polyfluoroalkyl substances exposures . Developing sustainable alternatives for removing PFAS from contaminated soil and water has attracted more attention from policymakers and scientists worldwide under various conditions .

属性

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(1,1,2,2,3,3,3-heptafluoropropyl)cyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9F18/c10-1(4(15,16)8(23,24)9(25,26)27)2(11,12)5(17,18)7(21,22)6(19,20)3(1,13)14 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPKQVFBLQIXLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515856 | |

| Record name | Undecafluoro(heptafluoropropyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

374-59-4 | |

| Record name | Undecafluoro(heptafluoropropyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3031383.png)

![1-Chloro-4-[(2-chloroethoxy)methyl]benzene](/img/structure/B3031384.png)

![Tert-butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxylate](/img/structure/B3031395.png)

![1H-Pyrrole-3-carboxylicacid, 2-methyl-1-[4-(4-morpholinyl)phenyl]-5-phenyl-](/img/structure/B3031397.png)

![5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol](/img/structure/B3031400.png)